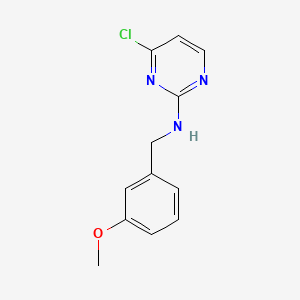
Niobium boride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium boride is a highly covalent refractory ceramic material with a hexagonal crystal structure. It is known for its exceptional hardness, high melting point, and excellent thermal and electrical conductivity. These properties make this compound a valuable material in various high-temperature and high-stress applications.
Méthodes De Préparation
Niobium boride can be synthesized through several methods:
Stoichiometric Reaction: This involves the direct reaction between niobium and boron at high temperatures. This method allows for precise control over the stoichiometry of the resulting compound.
Metallothermic Reduction: This method involves the reduction of niobium oxides (such as niobium pentoxide) with boron oxides in the presence of a reducing agent like magnesium. The reaction is as follows[ \text{Nb}_2\text{O}_5 + 2 \text{B}_2\text{O}_3 + 11 \text{Mg} \rightarrow 2 \text{NbB}_2 + 11 \text{MgO} ] Excess magnesium and boron oxide are often used to ensure complete reduction of niobium oxide.
Borothermal Reduction: This involves the reduction of niobium oxides with elemental boron at high temperatures. Variations of this method include using molten salts to facilitate the reaction and produce nanocrystals of this compound.
Analyse Des Réactions Chimiques
Niobium boride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized at high temperatures to form niobium oxides. This reaction is typically carried out in an oxygen-rich environment.
Reduction: this compound can be reduced to elemental niobium and boron under specific conditions, such as in the presence of a strong reducing agent.
Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements, altering the properties of the compound.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or magnesium for reduction, and various metal halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Niobium boride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Research is ongoing into the potential use of this compound in biomedical applications, such as in the development of biocompatible materials for implants and prosthetics.
Industry: this compound is used in the aerospace industry for high-temperature applications, such as in rocket propulsion systems and hypersonic flight. Its hardness and wear resistance make it suitable for cutting tools and protective coatings.
Mécanisme D'action
The mechanism by which niobium boride exerts its effects is primarily through its unique combination of mechanical, thermal, and electrical properties. At the molecular level, the covalent bonding between niobium and boron atoms contributes to its high hardness and stability. The hexagonal crystal structure allows for efficient thermal and electrical conductivity, making it suitable for high-temperature and high-stress applications.
Comparaison Avec Des Composés Similaires
Niobium boride can be compared with other similar compounds, such as titanium boride, zirconium boride, hafnium boride, and tantalum boride. These compounds share similar properties, such as high hardness, high melting points, and good thermal and electrical conductivity. this compound is unique in its specific combination of properties, making it particularly suitable for certain applications where other borides may not perform as well.
Titanium Boride: Known for its high hardness and thermal stability, but with slightly lower electrical conductivity compared to this compound.
Zirconium Boride: Similar in hardness and thermal properties, but with different oxidation resistance.
Hafnium Boride: Exhibits higher density and melting point, but with lower electrical conductivity.
Tantalum Boride: Comparable in many properties, but this compound often has better thermal conductivity.
This compound’s unique combination of properties makes it a valuable material in various high-performance applications, distinguishing it from other borides.
Propriétés
Numéro CAS |
12653-77-9 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5H-indolo[2,3-b]quinoxalin-5-yl)ethanol](/img/structure/B1170670.png)
